1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
Overview
Description
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- is a chemical compound with the molecular formula C7H10O4. It is also known by its IUPAC name, 4-[(allyloxy)methyl]-1,3-dioxolan-2-one. This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an allyloxy group attached to the ring. It is a colorless to yellow liquid and is used in various chemical applications .
Preparation Methods
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- can be synthesized through several methods. One common synthetic route involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dioxolane ring structure. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions . The allyloxy group can undergo reactions that modify the compound’s properties, making it useful in various applications .
Comparison with Similar Compounds
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- can be compared with other similar compounds, such as:
Ethylene carbonate (1,3-Dioxolan-2-one): A simpler dioxolane derivative used as a solvent and in lithium-ion batteries.
Propylene carbonate (1,3-Dioxolan-2-one, 4-methyl-): Another dioxolane derivative used as a solvent and in various industrial applications.
The uniqueness of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- lies in its allyloxy group, which provides additional reactivity and potential for functionalization compared to simpler dioxolane derivatives .
Properties
IUPAC Name |
4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPMHCGNDQJNRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1COC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511859 | |
Record name | 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-29-9 | |
Record name | 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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